molecular formula C18H24N2O6S B2858443 N,N'-bis(3,4-dimethoxybenzyl)sulfamide CAS No. 337924-32-0

N,N'-bis(3,4-dimethoxybenzyl)sulfamide

Cat. No.: B2858443
CAS No.: 337924-32-0
M. Wt: 396.46
InChI Key: ROGQMEREWGOIAC-UHFFFAOYSA-N
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Description

“N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is a chemical compound with the molecular formula C18H24N2O6S and a molecular weight of 396.46 . It is also known by other synonyms such as “(3,4-dimethoxyphenyl)methylmethyl]sulfamoyl})amine” and "Sulfamide, N,N’-bis[(3,4-dimethoxyphenyl)methyl]-" .


Synthesis Analysis

The synthesis of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” involves the use of solanesol as a raw material . Solanesol is a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily extracted from solanaceous crops, particularly tobacco leaves . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a sulfamide moiety . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group .


Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group in “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” can be removed by hydrogenolysis . This group is more labile than the p-methoxybenzyl group .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamides, similar in structure to N,N'-bis(3,4-dimethoxybenzyl)sulfamide, shows their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values against CA I, II, IV, and XII isoenzymes, indicating their potential for therapeutic applications targeting diseases where CA isozymes are implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Analytical Chemistry Applications

Another study focuses on the spectrophotometric techniques for establishing the authenticity and quantification of new phenolic sulfur-containing antioxidants, indicating the importance of these compounds in developing standards and analytical methods for substance analysis, highlighting their utility in quality control for future production (Шинко, Терентьева, & Ивановская, 2020).

Material Science and Nanotechnology

In material science, benzoxazine dimer compounds, related to this compound, are explored for their metal responsive properties. These studies led to the successful preparation of single-phase ceria (CeO2) through thermal decomposition of complexes, demonstrating the potential of such compounds in synthesizing nanostructured materials with applications in catalysis and environmental remediation (Veranitisagul et al., 2011).

Photodynamic Therapy

Research into the photochemical properties of sulfanyl porphyrazines with dendrimeric moieties, which are structurally related to this compound, reveals their potential in antimicrobial photodynamic therapy. These compounds, when loaded into liposome carriers, exhibited significant photodynamic activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting their promise in treating infections (Stolarska et al., 2021).

Mechanism of Action

While the specific mechanism of action for “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is not explicitly mentioned in the search results, it is noted that solanesol, a key intermediate in its synthesis, possesses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . Solanesol derivatives also have antioxidant and antitumor activities .

Safety and Hazards

The safety data sheet for “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” indicates that it may pose certain hazards, although specific details are not provided .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-23-15-7-5-13(9-17(15)25-3)11-19-27(21,22)20-12-14-6-8-16(24-2)18(10-14)26-4/h5-10,19-20H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQMEREWGOIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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